1,2-Bis(3-iodophenyl)hydrazine
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Overview
Description
1,2-Bis(3-iodophenyl)hydrazine is an organic compound characterized by the presence of two iodine atoms attached to phenyl rings, which are connected by a hydrazine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-iodophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 3-iodoaniline with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 3-iodoaniline and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: 3-iodoaniline is dissolved in the solvent, and hydrazine hydrate is added dropwise. The mixture is heated under reflux for several hours.
Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key steps involve ensuring efficient mixing, temperature control, and purification processes to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-iodophenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The hydrazine moiety can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed
Substitution: Various substituted phenylhydrazines.
Oxidation: Azo compounds.
Reduction: Amines.
Coupling: Biaryl compounds.
Scientific Research Applications
1,2-Bis(3-iodophenyl)hydrazine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential anticancer and antimicrobial agents.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-iodophenyl)hydrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-iodophenyl)hydrazine
- 1,2-Bis(4-iodophenyl)hydrazine
- 1,2-Bis(3-bromophenyl)hydrazine
Comparison
1,2-Bis(3-iodophenyl)hydrazine is unique due to the position of the iodine atoms on the phenyl rings. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications.
Properties
Molecular Formula |
C12H10I2N2 |
---|---|
Molecular Weight |
436.03 g/mol |
IUPAC Name |
1,2-bis(3-iodophenyl)hydrazine |
InChI |
InChI=1S/C12H10I2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8,15-16H |
InChI Key |
QEKLEUWJFXGFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NNC2=CC(=CC=C2)I |
Origin of Product |
United States |
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